molecular formula C8H17NO2 B13818617 4,5-Dimethyl-L-norleucine CAS No. 308807-11-6

4,5-Dimethyl-L-norleucine

Cat. No.: B13818617
CAS No.: 308807-11-6
M. Wt: 159.23 g/mol
InChI Key: VBGFCDFZIZPMLN-MLWJPKLSSA-N
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Description

4,5-Dimethyl-L-norleucine is an amino acid derivative with the molecular formula C8H17NO2 It is a modified form of L-norleucine, where two methyl groups are attached to the fourth and fifth carbon atoms of the norleucine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-L-norleucine typically involves the alkylation of L-norleucine. One common method is the use of methyl iodide in the presence of a strong base, such as sodium hydride, to introduce the methyl groups at the desired positions. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic processes. These methods are designed to be cost-effective and environmentally friendly, ensuring the compound can be produced in large quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-L-norleucine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dimethyl-L-norleucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-L-norleucine involves its interaction with specific molecular targets and pathways. It is known to inhibit glutamine metabolism, which is crucial for the growth and proliferation of cancer cells . By blocking this pathway, the compound can induce cell death and reduce tumor growth. Additionally, it may modulate immune responses by affecting the activity of T-cells and other immune cells.

Comparison with Similar Compounds

Similar Compounds

    Norleucine: An isomer of leucine with a similar structure but without the methyl groups.

    Norvaline: An isomer of valine with similar biochemical properties.

    Leucine: A branched-chain amino acid with a similar backbone but different side chain.

Uniqueness

4,5-Dimethyl-L-norleucine is unique due to the presence of two methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, alter its reactivity, and provide specific interactions with biological targets that are not observed with its unmodified counterparts .

Properties

CAS No.

308807-11-6

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2S)-2-amino-4,5-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1

InChI Key

VBGFCDFZIZPMLN-MLWJPKLSSA-N

Isomeric SMILES

CC(C)C(C)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C(C)CC(C(=O)O)N

Origin of Product

United States

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